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5-Fluoro-octahydrocyclopenta[c]pyrrole

Cat. No.: B13005659
M. Wt: 129.18 g/mol
InChI Key: JARJBXACNCCARV-UHFFFAOYSA-N
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Description

Significance of Bridged Saturated Nitrogen Heterocycles in Organic Synthesis Research

Bridged saturated nitrogen heterocycles, such as the octahydrocyclopenta[c]pyrrole (B1584311) core, are prevalent structural motifs in a multitude of natural products. rsc.org Their rigid frameworks offer a defined spatial arrangement of substituents, which is crucial for specific molecular interactions. In organic synthesis, these heterocycles serve as valuable building blocks, providing access to complex molecular architectures. numberanalytics.comacs.org The synthesis of these nitrogen-bridgehead compounds is an active area of research, with various methods being developed, including cycloaddition reactions and transition metal-catalyzed cyclizations. rsc.orgbeilstein-journals.org The inherent strain and conformational constraints of these systems can impart unique chemical reactivity and biological activity. nih.gov

The parent compound, octahydrocyclopenta[c]pyrrole, is a key intermediate in the synthesis of various biologically active molecules, including antidiabetics and antivirals. google.com Its synthesis has been approached through various routes, including the hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com

Strategic Importance of Fluorine in Advanced Chemical Scaffolds

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govresearchgate.netelsevierpure.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. researchgate.netacs.org

Overview of 5-Fluoro-octahydrocyclopenta[c]pyrrole as a Research Target

The hypothetical compound this compound emerges as a logical and compelling research target at the intersection of bridged heterocyclic chemistry and organofluorine chemistry. The introduction of a fluorine atom at the 5-position of the octahydrocyclopenta[c]pyrrole skeleton is anticipated to impart significant changes to its properties compared to the parent compound.

The synthesis of this specific fluorinated derivative would likely require the development of novel synthetic methodologies. Potential strategies could involve the fluorination of a suitable precursor, such as a corresponding alcohol or ketone, or the construction of the bicyclic system from a fluorinated building block.

While specific research findings on this compound are not yet prevalent in the public domain, the principles of organic and medicinal chemistry strongly suggest its potential as a valuable and innovative chemical entity. The synthesis and evaluation of this compound and its derivatives would represent a significant advancement in the exploration of fluorinated nitrogen heterocycles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12FN B13005659 5-Fluoro-octahydrocyclopenta[c]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

5-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C7H12FN/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4H2

InChI Key

JARJBXACNCCARV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CNC2)F

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro Octahydrocyclopenta C Pyrrole and Analogous Systems

Approaches to the Octahydrocyclopenta[c]pyrrole (B1584311) Core

The construction of the fused bicyclic system, also known as 3-azabicyclo[3.3.0]octane, is the foundational step. google.com Various methods have been developed, ranging from classical cyclizations to modern catalytic reactions.

The formation of the pyrrolidine (B122466) ring fused to a cyclopentane (B165970) core can be achieved through several intramolecular cyclization strategies. These methods often build the bicyclic system in a single, highly stereoselective step.

One powerful approach is the aza-Cope rearrangement–Mannich cyclization cascade. rsc.org This method has been successfully employed for the stereoselective synthesis of both cis- and trans-fused pyrrolidine-containing bicyclic systems. rsc.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement, demonstrating high yields and diastereoselectivity. rsc.org Another prevalent strategy is the [3+2] cycloaddition reaction, which utilizes azomethine ylides reacting with alkenes to afford a wide range of substituted pyrrolidines. osaka-u.ac.jpacs.org This approach is noted for its excellent stereoselectivity. osaka-u.ac.jp Furthermore, the thermolysis of specific substrates like 5-azidoallenes can furnish bicyclic pyrrolidine products through a complex cascade that is thought to involve azatrimethylenemethane intermediates. nih.gov

The Paal-Knorr synthesis is a classic and valuable method for constructing pyrrole (B145914) rings. wikipedia.orgnih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. organic-chemistry.org While this method directly yields an aromatic pyrrole, it serves as a viable pathway to the unsaturated cyclopenta[c]pyrrole (B12898774) core, which can then be subjected to hydrogenation to yield the desired saturated octahydrocyclopenta[c]pyrrole system.

The versatility of the Paal-Knorr reaction allows for a wide variety of substituents on the dicarbonyl precursor. wikipedia.org Modern variations have been developed to make the reaction more efficient and environmentally friendly, for example, by using water as a solvent with an iron(III) chloride catalyst or employing microwave assistance. nih.govorganic-chemistry.org The initial step involves the formation of a hemiaminal from the amine and one carbonyl group, followed by cyclization and dehydration to form the pyrrole ring. organic-chemistry.org

Table 1: Representative Paal-Knorr Pyrrole Synthesis Conditions
Precursor TypeAmine SourceConditionsProduct TypeReference
1,4-DiketonePrimary AmineWeak acid (e.g., Acetic Acid)N-Substituted Pyrrole organic-chemistry.org
2,5-DimethoxytetrahydrofuranVarious AminesFeCl3, WaterN-Substituted Pyrrole organic-chemistry.org
1,4-DiketoneAmmonia/Primary AmineNeutral or weakly acidicPyrrole wikipedia.org

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including nitrogen heterocycles. wikipedia.orgrsc.org The reaction utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and volatile ethylene. wikipedia.org

For the construction of the octahydrocyclopenta[c]pyrrole core, a common strategy involves preparing a diallylamine (B93489) precursor that, upon RCM, yields the corresponding unsaturated bicyclic system (a dihydropyrrole or pyrroline). organic-chemistry.org This intermediate is then hydrogenated to the final saturated scaffold. RCM reactions are known for their high functional group tolerance, allowing for the synthesis of complex and substituted heterocyclic systems. wikipedia.orgorganic-chemistry.org The choice of catalyst, such as first or second-generation Grubbs catalysts, can influence the reaction's efficiency and selectivity. organic-chemistry.orgbeilstein-journals.org

Table 2: Example of RCM for Heterocycle Formation
Substrate TypeCatalyst ExampleProductReference
DiallylamineGrubbs Catalyst (1st or 2nd Gen)Unsaturated Pyrrolidine (Pyrroline) organic-chemistry.org
Tripeptidic DieneRuthenium CatalystMacrocyclic Peptidomimetic nih.gov

The final step in many synthetic routes to the octahydrocyclopenta[c]pyrrole core is the reduction of an unsaturated precursor. This can involve the hydrogenation of a carbon-carbon double bond within the ring system or the reduction of a cyclic imide or amide.

A notable industrial approach involves the direct hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com In this one-step process, both the double bond and the two cyano groups are reduced, leading to the formation of the fused pyrrolidine ring. google.com This method avoids the use of expensive and waste-generating reducing agents like lithium aluminum hydride (LiAlH₄) or boranes. google.com Other routes start from cyclic imides, such as those derived from cyclopentane-1,2-dicarboxylic acids, which are then reduced to the corresponding bicyclic amine using powerful reducing agents like LiAlH₄. google.comgoogle.comresearchgate.net

Fluorination Strategies for the Octahydrocyclopenta[c]pyrrole Scaffold

Once the saturated bicyclic core is obtained, the fluorine atom can be introduced. The two primary strategies involve either electrophilic or nucleophilic fluorination.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center (a carbanion) with an electrophilic source of fluorine. wikipedia.org A highly analogous synthesis of 5-fluoro-methanoprolines demonstrates a powerful strategy applicable to the octahydrocyclopenta[c]pyrrole system. nih.gov This method involves the deprotonation of an N-Boc-protected bicyclic amine at a position alpha to the nitrogen using a strong base like sec-butyllithium. The resulting carbanion is then quenched with an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom. nih.govrsc.org This approach allows for precise control over the site of fluorination. Reagents like Selectfluor are also commonly used for the electrophilic fluorination of heterocycles. researchgate.netnumberanalytics.com

Nucleophilic fluorination offers an alternative pathway. This approach requires the synthesis of a precursor with a leaving group, such as a hydroxyl or sulfonate ester (e.g., tosylate, mesylate), at the target C5 position. The leaving group is then displaced by a nucleophilic fluoride (B91410) source. beilstein-journals.org Common nucleophilic fluorinating reagents include alkali metal fluorides like potassium fluoride (KF), often used with a phase-transfer catalyst, and organosoluble sources like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgnih.govrsc.org The success of this Sₙ2 reaction depends on the stereochemistry and steric hindrance at the reaction center.

Table 3: General Fluorination Strategies for Bicyclic Amines
StrategyPrecursorKey ReagentsMechanismReference
ElectrophilicN-Boc-octahydrocyclopenta[c]pyrrole1. s-BuLi 2. NFSI or SelectfluorDirected α-metallation followed by reaction with F+ source. nih.gov, wikipedia.org
Nucleophilic5-Hydroxy-octahydrocyclopenta[c]pyrrole1. TsCl or MsCl 2. KF or TBAFConversion of -OH to leaving group, followed by Sₙ2 displacement with F-. acs.org, beilstein-journals.org

Table of Mentioned Compounds

Compound Name
5-Fluoro-octahydrocyclopenta[c]pyrrole
Octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane)
1,2-Dicyanocyclo-1-pentene
Lithium aluminum hydride (LiAlH₄)
N-Fluorobenzenesulfonimide (NFSI)
Selectfluor
sec-Butyllithium (s-BuLi)
Potassium fluoride (KF)
Tetrabutylammonium fluoride (TBAF)
Tosyl chloride (TsCl)
Mesyl chloride (MsCl)
Iron(III) chloride (FeCl₃)
2,5-Dimethoxytetrahydrofuran

Direct Fluorination of Heterocyclic Systems

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed heterocyclic ring. Electrophilic fluorinating reagents are commonly employed for this purpose, with N-fluorosulfonimide (NFSI) and Selectfluor® being prominent examples. ucl.ac.ukchemrxiv.org The direct fluorination of saturated N-heterocycles can be challenging, often requiring harsh conditions or leading to complex product mixtures. ucl.ac.uk

One innovative approach involves the electrophilic fluorocyclisation of unsaturated precursors. For instance, indole (B1671886) derivatives with a tethered nitrogen nucleophile can undergo enantioselective fluorocyclisation when treated with a fluorine source in the presence of a chiral catalyst, such as a derivative of the cinchona alkaloid (DHQ)2PHAL. beilstein-journals.org Another strategy is the intramolecular fluoro-cyclisation of benzylic amines, where a reagent like Selectfluor triggers the cyclization to form fluorinated heterocycles. rsc.org

Radical-based methods also provide a pathway for direct fluorination. Photofluorination using reagents like fluoroxytrifluoromethane can convert a C-H bond directly to a C-F bond, as demonstrated in the one-step synthesis of L-cis-3-fluoroazetidine-2-carboxylic acid from the parent amino acid. beilstein-journals.org However, controlling the selectivity of radical reactions in complex molecules remains a significant challenge. ucl.ac.uk In some cases, reactions with electrophilic fluorinating agents on bicyclic azaarenes, such as pyrazolopyridines, can lead to a novel ring-opening fluorination, resulting in the formation of a tertiary carbon-fluorine bond in the product. chemrxiv.org

C-H Bond Functionalization for Fluorine Introduction

The conversion of a carbon-hydrogen (C-H) bond directly into a carbon-fluorine (C-F) bond is one of the most sought-after transformations in organofluorine chemistry due to its step- and atom-economy. thieme-connect.comacs.org However, the high bond dissociation energy of C(sp³)–H bonds and the unique reactivity of fluorinating reagents make this a formidable challenge. nih.gov

Significant progress has been made using transition-metal catalysis. One notable advancement is the use of a copper(II)/(III) redox couple to achieve C(sp³)–H fluorination. acs.orgnih.gov In this system, a formally copper(III) fluoride complex is capable of abstracting a hydrogen atom from an alkyl C-H bond, followed by a radical capture step (a concerted mechanism) to form the C-F bond. acs.orgnih.gov This method has been successfully applied to the fluorination of allylic and benzylic C-H bonds, as well as C-H bonds alpha to ethers, at room temperature. nih.gov

Radical-mediated C-H fluorinations often suffer from a lack of site-selectivity, as the reaction proceeds via the most stable radical intermediate. ucl.ac.uk However, strategies have been developed to control the position of fluorination. For instance, the use of N-aminopyridinium salts as radical precursors under photochemical conditions can direct functionalization to specific sites. researchgate.net Another approach involves generating a reactive transition-metal-fluoride electrophile catalytically, which can then fluorinate arenes that are otherwise unreactive toward milder fluorinating agents. acs.org While many of these methods have been developed for activated C-H bonds or aromatic systems, they represent crucial advancements toward the selective fluorination of complex aliphatic heterocycles like this compound.

Enantioselective Fluorination Approaches

Introducing fluorine with control over the resulting stereocenter is crucial for medicinal chemistry applications. This has led to the development of numerous enantioselective fluorination strategies, which can be broadly categorized into transition-metal catalysis and organocatalysis. beilstein-journals.orgacs.orgdntb.gov.ua

In transition-metal catalysis, a chiral ligand coordinates to a metal center to create a chiral environment that directs the fluorination of a prochiral substrate. A variety of metals, including palladium, cobalt, rhodium, and iridium, have been utilized. For example, palladium catalysts bearing chiral quinoline-based ligands have been used for the stereoselective β-C(sp³)–H fluorination of α-amino acid derivatives. acs.org Similarly, cobalt complexes with newly designed thiazoline (B8809763) iminopyridine ligands can catalyze sequential Nazarov cyclization and electrophilic fluorination to produce chiral α-fluorocyclopentenones with good yields and high enantioselectivity. bohrium.com

Organocatalysis offers a metal-free alternative for asymmetric fluorination. Chiral amines can react with enals to form dienamines, which then engage with perfluoroalkyl iodides in a light-driven, enantioselective reaction to install a fluorinated group at a remote position. nih.gov Chiral phosphoric acids have also proven effective, as demonstrated in the enantioselective intramolecular aza-Michael reaction that sets the key stereocenter in a multi-step synthesis of fluorinated indolizidinone derivatives. nih.gov These methods provide powerful tools for accessing enantiomerically enriched fluorinated molecules that would be difficult to obtain otherwise.

Table 1: Examples of Catalytic Enantioselective Fluorination Methods
Catalyst TypeCatalyst/Ligand ExampleSubstrate ClassTransformationStereoselectivityReference
Transition Metal (Palladium)Pd(OAc)₂ / Quinoline-based ligandα-Amino acidsβ-C(sp³)–H FluorinationHigh dr acs.org
Transition Metal (Cobalt)Co(acac)₂ / Thiazoline iminopyridineDienyl-β-ketoestersNazarov Cyclization / Fluorinationup to 96% ee, >20:1 dr bohrium.com
Organocatalyst (Amine)cis-4-Hydroxyprolinol derivativeα-Branched enalsRemote γ-Perfluoroalkylationup to 93% ee nih.gov
Organocatalyst (Phosphoric Acid)(S)-TRIP derivativeConjugated amidesIntramolecular aza-Michaelup to 99% ee nih.gov

Copper-Based Fluorinating Reagents in Scaffold Modification

Copper-based reagents have emerged as versatile and inexpensive tools for introducing fluorine and fluorinated groups into organic molecules. beilstein-journals.org Their applications range from the functionalization of alkenes to the direct fluorination of C-H bonds.

A significant advancement in this area is the use of a well-defined copper system for C(sp³)–H fluorination. acs.orgnih.gov This method relies on a copper(II) precursor that, upon oxidation, forms a highly reactive, formally copper(III) fluoride complex. This species is potent enough to abstract a hydrogen atom from even unactivated C-H bonds, initiating the fluorination sequence. nih.gov The mechanism involves sequential hydrogen atom abstraction and radical capture, enabling the fluorination of substrates at room temperature. nih.gov

Copper catalysis is also effective in multicomponent reactions. For example, a copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes provides direct access to a wide array of β-fluorinated alkylamines from simple starting materials. nih.gov In these reactions, the copper catalyst facilitates an electrophilic amination, while a fluoride source like Et₃N•3HF enables the fluorination step. nih.gov Furthermore, in-situ generated copper-based reagents, such as CuCF₂CH₃, have been developed for the efficient 1,1-difluoroethylation of various substrates, showcasing the utility of copper in modifying scaffolds with specific fluoroalkyl motifs. beilstein-journals.org

Multi-Step Synthetic Sequences and Convergence Strategies

The construction of complex molecules like this compound often requires multi-step synthetic sequences. syrris.jp The synthesis typically begins with the assembly of the core bicyclic amine scaffold, followed by the introduction of the fluorine atom. Several routes to the parent octahydrocyclopenta[c]pyrrole have been reported, starting from materials such as 2,3-dihalomethylmaleimide or through the reduction of a bicyclic imine. patsnap.comgoogle.com Another approach involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com

Once the core structure is available, a fluorination step can be incorporated. This can be challenging and may require protecting group strategies to ensure that fluorination occurs at the desired position without side reactions. A more convergent approach involves building the fluorinated fragment into the precursors before the final cyclization steps.

A powerful illustration of a modern, convergent strategy is the enantioselective synthesis of fluorinated indolizidinone derivatives, which are structurally related to the octahydrocyclopenta[c]pyrrole system. nih.gov This synthesis was achieved in just three steps:

An enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid to establish the key stereocenter.

A dimethyltitanocene methylenation reaction.

A final ring-closing metathesis (RCM) to form the second ring of the bicyclic system. nih.gov

Such strategies, which combine multiple bond-forming events in a sequence (sometimes in a single pot), are highly efficient and provide rapid access to complex, stereodefined fluorinated heterocycles. syrris.jprsc.org

Challenges and Advancements in Fluorinated Bicyclic Amine Synthesis

The synthesis of fluorinated bicyclic amines is fraught with challenges that stem from both the nature of the heterocyclic core and the unique properties of fluorine. nih.gov A primary difficulty is achieving selectivity. Molecules like octahydrocyclopenta[c]pyrrole possess multiple C-H bonds, and selectively functionalizing just one is non-trivial. ucl.ac.uk Furthermore, the amine functionality can be oxidized or can interfere with catalytic cycles. nih.gov The fluorinating reagents themselves can be highly reactive, and the fluoride anion is known to be a strong Lewis base that can poison catalysts. nih.govucla.edu

Despite these hurdles, significant advancements have been made. The development of modern catalytic methods, using both transition metals and organocatalysts, has provided powerful tools to overcome many of these issues. nih.gov For example, new catalysts have enabled C-H functionalization reactions under milder conditions with greater control. acs.orgnih.gov

Innovative synthetic strategies have also emerged. Deconstructive fluorination offers a novel approach where a cyclic amine is opened to form a linear fluorinated amine, providing access to structures that are difficult to synthesize via traditional methods. nih.gov The concept of late-stage fluorination, where fluorine is introduced at the end of a synthetic sequence, is particularly valuable in medicinal chemistry, although it presents its own set of selectivity challenges. nih.gov The development of bridged bicyclic compounds containing fluorine has also highlighted specific synthetic challenges, such as the difficulty of installing fluorine at the sterically hindered bridgehead positions. researchgate.net

Site-Selectivity and Stereoselectivity Control

Achieving high levels of site-selectivity (regioselectivity) and stereoselectivity (diastereo- and enantioselectivity) is arguably the central challenge in the synthesis of complex fluorinated molecules. ucl.ac.ukbeilstein-journals.org

Site-selectivity refers to the ability to fluorinate a specific position in a molecule with multiple potential reaction sites. In a scaffold like octahydrocyclopenta[c]pyrrole, there are several distinct C-H bonds. Their relative reactivity towards a fluorinating agent is influenced by electronic factors (e.g., proximity to the nitrogen atom) and steric hindrance. nih.govresearchgate.net Control can be achieved through several strategies:

Directing Groups: A functional group on the substrate can coordinate to a catalyst, directing the reactive center to a nearby C-H bond.

Inherent Substrate Reactivity: Reactions can be designed to target the most electronically activated or sterically accessible C-H bond. For radical reactions, this is often the weakest C-H bond. ucl.ac.uk

Catalyst/Reagent Control: The shape and electronic properties of the catalyst or reagent can dictate which site on the substrate is able to react. For example, bulky reagents may preferentially react at less hindered positions. nih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. In the context of fluorination, this means forming one enantiomer or diastereomer preferentially. This is almost exclusively achieved through catalysis. beilstein-journals.org Chiral catalysts, whether based on transition metals with chiral ligands or purely organic molecules, create a transient, asymmetric environment around the substrate. acs.orgbohrium.com This chiral pocket or transition state favors the approach of the fluorinating agent from one face of the molecule over the other, leading to an excess of one stereoisomeric product. The degree of selectivity is highly dependent on the precise structure of the catalyst and the reaction conditions. nih.gov

Table 2: Key Factors Influencing Selectivity in Fluorination
FactorInfluence on Site-SelectivityInfluence on StereoselectivityExample Reference
Catalyst/Ligand StructureThe steric and electronic properties of the ligand can direct the reaction to a specific site.The use of chiral ligands/catalysts creates an asymmetric environment, favoring one stereoisomer. acs.orgnih.gov
Reagent ChoiceBulky reagents (e.g., Selectfluor) may favor less sterically hindered positions.Not a primary driver, but reagent can influence the effectiveness of a chiral catalyst. ucl.ac.ukresearchgate.net
Substrate Directing GroupsAn internal coordinating group can guide a metal catalyst to a specific proximal C-H bond.Can lock the substrate into a specific conformation within the chiral catalyst's active site. ucl.ac.uk
Reaction MechanismRadical reactions often favor the weakest C-H bond, while organometallic reactions can be directed.The mechanism must allow for the transfer of chirality from the catalyst to the substrate in the key bond-forming step. beilstein-journals.orgnih.gov

Novel Reagent Development for Fluorine Introduction

The introduction of fluorine into organic molecules, particularly into complex heterocyclic scaffolds like octahydrocyclopenta[c]pyrrole, has been a significant area of research in synthetic chemistry. The unique properties conferred by fluorine, such as altered basicity, lipophilicity, and metabolic stability, make fluorinated analogs highly valuable in medicinal chemistry and materials science. The development of new reagents for fluorination has shifted from using hazardous and non-selective reagents like elemental fluorine to more manageable, selective, and efficient modern reagents. rsc.orgresearchgate.networktribe.com These can be broadly categorized into electrophilic and nucleophilic fluorinating agents.

Electrophilic Fluorination Reagents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). rsc.org The development in this area has been marked by the introduction of N-F reagents, which are generally stable, solid, and safer to handle compared to earlier reagents. vapourtec.com Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a widely used and versatile electrophilic fluorinating agent. nih.gov

Selectfluor is known for its ability to fluorinate a wide range of substrates, including alkenes, enol ethers, and electron-rich aromatic and heterocyclic systems. nih.govworktribe.com For a system like octahydrocyclopenta[c]pyrrole, direct C-H fluorination would be challenging. However, an electrophilic approach could be envisioned starting from an unsaturated precursor, such as a tetrahydropyrrole derivative. For instance, the gold-catalyzed cyclization of aminoalkynes in the presence of Selectfluor has been shown to produce 3-fluoro-2-methylene-pyrrolidines. nih.gov This strategy combines a cycloisomerization with a subsequent electrophilic fluorination of a cyclic enamine intermediate.

Another potential pathway involves the fluorination of bicyclic alkenes. Studies on the oxyfluorination of bicyclic systems like benzonorbornadiene and (+)-camphene with Selectfluor have demonstrated that the reaction proceeds with a Wagner-Meerwein rearrangement to yield fluoroalkoxy compounds in high yields. patsnap.com This highlights the ability of Selectfluor to react with strained bicyclic structures, which could be analogous to precursors of the octahydrocyclopenta[c]pyrrole system.

The table below illustrates the application of Selectfluor in the fluorination of various heterocyclic and bicyclic substrates, indicating the conditions and yields, which could serve as a model for its potential application in the synthesis of this compound.

Table 1: Examples of Electrophilic Fluorination using Selectfluor® on Analogous Systems

Substrate Product Conditions Yield (%) Reference
N-Methylpyrrole-2-carboxylate 4-Fluoro-N-methylpyrrole-2-carboxylate MeCN, rt, 24h 16 worktribe.com
Benzonorbornadiene exo-3-Fluoro-exo-2-methoxy-benzo[b]bicyclo[2.2.1]heptane MeOH, MeCN, 90°C, 2h 98 patsnap.com
1,5-Aminoalkyne 3-Fluoro-2-methylene-pyrrolidine AuCl(PPh3)/AgOTf, MeCN, rt 43 nih.gov
1,2-Dihydropyridine derivative 3-Fluoro-3,6-dihydropyridine derivative MeCN, 0°C 72-91 google.com

Nucleophilic Fluorination Reagents

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or sulfonate group, with a fluoride ion. A significant advancement in this area has been the development of deoxyfluorinating reagents, which can directly convert alcohols to fluorides. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogs are prominent examples of such reagents. rsc.orgnih.gov

The synthesis of this compound could be achieved from a corresponding hydroxylated precursor, such as 5-hydroxy-octahydrocyclopenta[c]pyrrole. The reaction with a deoxyfluorinating agent like DAST would proceed via an SN2 mechanism, leading to the inversion of stereochemistry at the C-5 position. While DAST is a powerful reagent, it is also known to catalyze side reactions like dehydration and rearrangements, particularly in complex polyhydroxylated molecules like ecdysteroids. nih.govresearchgate.net

The use of DAST and related reagents has been well-documented for the fluorination of cyclic and bicyclic alcohols. rsc.org For instance, DAST has been effectively used in the preparation of fluorinated synthons for carbocyclic nucleosides, demonstrating its utility in complex bicyclic systems. rsc.org The safety and handling of DAST have also been improved through its use in continuous-flow microreactors, which allows for better temperature control and minimizes risks associated with its thermal instability. worktribe.comvapourtec.com

The following table presents examples of nucleophilic deoxyfluorination using DAST on cyclic alcohol substrates, providing a reference for its potential application in the synthesis of the target compound from a hydroxylated precursor.

Table 2: Examples of Nucleophilic Deoxyfluorination using DAST on Analogous Cyclic Alcohols

Substrate Product Conditions Yield (%) Reference
Protected Amino Triol Fluorinated Bicyclic Amine CH2Cl2, -78°C to rt 55 rsc.org
Protected Azido Alcohol Fluorinated Bicyclic Azide CH2Cl2, -78°C to rt 60 rsc.org
20-Hydroxyecdysone 20-Fluoro-20-deoxyecdysone CH2Cl2, -78°C 35 nih.gov
Primary Alcohol Primary Fluoride Continuous-flow, 0°C 95 worktribe.comvapourtec.com

Chemical Reactivity and Functionalization of the 5 Fluoro Octahydrocyclopenta C Pyrrole Scaffold

Reactivity of the Nitrogen Heteroatom in Octahydrocyclopenta[c]pyrrolesresearchgate.netnih.gov

The nitrogen atom within the octahydrocyclopenta[c]pyrrole (B1584311) core behaves as a typical secondary amine, making it a prime target for a variety of functionalization reactions. Its nucleophilicity and the presence of an N-H bond are key to its reactivity.

The secondary amine of the scaffold is readily susceptible to N-substitution, a fundamental transformation for introducing molecular diversity. These reactions typically involve the reaction of the N-H group with various electrophiles. Common N-substitution strategies that can be applied to the octahydrocyclopenta[c]pyrrole scaffold include N-alkylation, N-acylation, and N-arylation. For instance, the Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, can be adapted to create N-substituted pyrroles from primary amines and a 1,4-dicarbonyl compound, showcasing the versatility of the nitrogen center. mdpi.combath.ac.uk Catalytic systems, often employing Lewis acids like FeCl₃, CaCl₂, or ZrCl₄, can facilitate these transformations under mild conditions. mdpi.com The introduction of N-alkoxycarbonyl groups, such as N-Boc, is another valuable strategy that can modify the electronic properties of the pyrrole ring and serve as a protecting group. bath.ac.ukrsc.org

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

N-Arylation: Coupling with aryl halides, often mediated by a transition metal catalyst.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These modifications are crucial for building more complex molecules and for modulating the physicochemical properties of the parent scaffold.

A more advanced strategy for functionalizing the scaffold involves using the nitrogen atom to direct the activation of otherwise inert C-H bonds. By first converting the secondary amine to an amide, this directing group can chelate to a transition metal catalyst (commonly palladium) and position it to selectively activate specific C(sp³)-H bonds on the carbocyclic ring. ucl.ac.ukucl.ac.uk This methodology allows for precise modifications, such as arylation, at positions that would be difficult to functionalize through other means. ucl.ac.uknih.gov

The choice of the amide directing group is critical for the success of these reactions, influencing both yield and selectivity. ucl.ac.uk Groups like N-methoxy amide have proven to be simple and versatile for a range of C-H functionalization reactions catalyzed by palladium, rhodium, and ruthenium. nih.gov This approach provides a powerful tool for late-stage functionalization, enabling the synthesis of complex analogues from a common intermediate. ucl.ac.uk

Table 1: Examples of Directing Groups for Amide-Directed C-H Functionalization

Directing Group TypeCatalyst System (Typical)Reaction TypeReference
Pyridine-containing auxiliaryPalladiumArylation ucl.ac.uk
Monodentate CONHC₆F₅Pd(II) or Pd(0)β-Arylation nih.gov
N-methoxy amide (CONHOMe)Pd(II), Rh(III), Ru(II)Arylation, Olefination nih.gov
8-quinolyl-derived aldoximePalladiumβ-Sulfonimidation semanticscholar.org

Carbon-Fluorine Bond Reactivity and Activationbaranlab.org

The carbon-fluorine bond is the strongest single bond to carbon, rendering the 5-fluoro substituent on the octahydrocyclopenta[c]pyrrole scaffold exceptionally stable and generally unreactive. nih.gov However, significant advances in synthetic chemistry have provided strategies to activate and functionalize even these robust C(sp³)-F bonds. baranlab.orgnih.gov

Activating the C(sp³)-F bond is a formidable challenge due to its high bond dissociation energy. baranlab.orgchemrxiv.org Successful activation typically requires overcoming a significant energy barrier and often involves highly reactive reagents or catalysts. Several mechanisms have been explored:

Transition Metal-Mediated Activation: Electron-rich, low-valent transition metals can insert into the C-F bond via oxidative addition. While more common for aryl C-F bonds, examples with aliphatic C-F bonds are emerging, sometimes involving an initial C-H bond activation to facilitate the process. nih.gov

Lewis Acid-Mediated Activation: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack. Synergistic systems combining Lewis and Brønsted acids have shown promise in promoting C-F bond cleavage. nih.gov

Radical Pathways: Single-electron transfer (SET) to the fluorinated molecule can generate a radical anion, which then expels a fluoride (B91410) ion to produce a carbon-centered radical. nih.govchemrxiv.org This radical can then be trapped in subsequent bond-forming reactions.

Building upon these activation principles, several synthetic strategies have been developed for the functionalization of C(sp³)-F bonds. These methods open up the possibility of replacing the fluorine atom in 5-Fluoro-octahydrocyclopenta[c]pyrrole with other functional groups.

Visible Light Photoredox Catalysis: This has become a powerful tool for C-F bond cleavage under mild conditions. nih.gov A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer process, leading to the formation of a carbon radical from the C-F bond, which can then undergo various transformations like alkylation, arylation, or hydrodefluorination. nih.govrsc.org

Electrochemistry: Electrosynthesis offers another approach to drive C-F bond activation through reductive or oxidative processes, enabling new reactivity and selectivity. rsc.org

Transition Metal Catalysis: Catalytic systems, for example using palladium or copper, can mediate the cleavage of a C-F bond and the formation of a new C-C or C-heteroatom bond. rsc.org

Table 2: Selected Strategies for C(sp³)-F Bond Functionalization

StrategyKey Reagents/ConditionsIntermediatePotential TransformationReference
Photoredox CatalysisVisible Light, Photocatalyst, Electron Donor/AcceptorCarbon RadicalHydrodefluorination, Alkylation, Arylation nih.gov
Transition Metal CatalysisPd or Cu catalysts, Ligands, BaseOrganometallic SpeciesCross-coupling (e.g., with boronic acids) rsc.org
Lewis Acid CatalysisStrong Lewis Acids (e.g., Al-based)Polarized C-F Bond / CarbocationHydrolysis, Nucleophilic Substitution nih.gov
Electroreductive CleavageElectrochemical Cell, Supporting ElectrolyteRadical AnionDefluorinative Functionalization rsc.org

Derivatization and Scaffold Modification Reactionsnih.govmdpi.com

The combined reactivity of the nitrogen heteroatom and the potential for C-F bond activation allows for extensive derivatization of the this compound scaffold. A divergent synthetic approach can be envisioned where the nitrogen is first functionalized using standard N-substitution reactions. Subsequently, amide-directed C-H functionalization could be employed to introduce substituents onto the carbocyclic framework.

Alternatively, challenging C-F activation protocols could be used to replace the fluorine atom, opening another avenue for diversification. The pyrrole scaffold itself is a privileged structure in medicinal chemistry, and the ability to rigidly hold substituents in a specific 3D orientation, as in the octahydrocyclopenta[c]pyrrole system, is highly valuable. researchgate.netmdpi.com The synthesis of diversely functionalized pyrrolizines from N-alkoxycarbamoyl pyrroles highlights how directing groups can be used in cascade reactions to build complex heterocyclic systems, a strategy that could potentially be adapted for this scaffold. rsc.org These parallel and sequential functionalization strategies enable the systematic exploration of the chemical space around the core structure, facilitating the development of novel compounds.

Oxidation and Reduction Reactions

The chemical behavior of the this compound scaffold in oxidation and reduction reactions is dictated by the saturated bicyclic amine structure, with the fluorine substituent playing a key modulatory role.

Oxidation: The secondary amine within the octahydrocyclopenta[c]pyrrole ring is susceptible to oxidation. However, the presence of the electron-withdrawing fluorine atom at the 5-position is expected to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and basicity. acs.org This deactivation can make direct oxidation of the nitrogen more challenging compared to the non-fluorinated parent compound.

Controlled oxidation of pyrrole precursors, which are subsequently reduced to form saturated pyrrolidine (B122466) rings, can yield highly functionalized products. nih.gov Common oxidants used for pyrrole systems include peroxides, singlet oxygen, and hypervalent iodine reagents. nih.gov For the saturated this compound, oxidation would likely target the carbon-hydrogen bonds adjacent to the nitrogen or the nitrogen atom itself, potentially leading to the formation of hydroxylated derivatives, iminium ions, or N-oxides under specific conditions. The regioselectivity of such oxidations would be influenced by the steric and electronic effects of the fused ring system and the fluorine substituent.

Reduction: The this compound scaffold is a fully saturated heterocyclic system and, as such, is generally resistant to reduction under standard catalytic hydrogenation conditions that typically reduce unsaturated systems like pyrroles. youtube.com Reductive processes would likely involve the functional groups attached to the scaffold rather than the core structure itself. For instance, if a carbonyl or other reducible group were introduced onto the scaffold, standard reducing agents could be employed for its transformation.

Reaction Type Potential Reagents Expected Outcome on Scaffold Influence of 5-Fluoro Substituent
Oxidation Peroxides, Singlet Oxygen, Hypervalent Iodine ReagentsHydroxylation, Iminium Ion Formation, N-Oxide FormationDecreased reactivity of the nitrogen atom.
Reduction Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂)Scaffold is generally resistantNo direct influence on the saturated core.

Introduction of Diverse Chemical Moieties for Research

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) in drug discovery. nih.gov The secondary amine provides a primary handle for the introduction of a wide array of chemical moieties.

N-Functionalization: The nitrogen atom, despite its reduced basicity due to the fluorine atom, remains a key site for functionalization. acs.org It can undergo a variety of reactions, including:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Arylation: Formation of N-aryl bonds through methods like the Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

These modifications allow for the exploration of how different substituents at the nitrogen position impact the molecule's biological target engagement and pharmacokinetic properties.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of carbon-hydrogen bonds, offering a powerful tool for modifying the carbon skeleton of the scaffold. nih.govrsc.org For the this compound system, C-H functionalization could potentially be directed to positions alpha to the nitrogen atom. The fluorine substituent would likely exert a strong directing effect, potentially influencing the regioselectivity of such reactions. beilstein-journals.org The ability to introduce functional groups at specific carbon atoms opens up avenues for creating novel analogs with fine-tuned properties. nih.gov

The introduction of diverse moieties is a key strategy in medicinal chemistry to modulate properties such as potency, selectivity, and metabolic stability. acs.orgnih.gov For example, in the development of inhibitors for the glycine (B1666218) transporter 1 (GlyT1), various substituents were explored on an octahydro-cyclopenta[c]pyrrole core to optimize activity. nih.gov

Functionalization Strategy Reagents/Conditions Introduced Moiety Potential Research Application
N-Alkylation Alkyl halide, BaseAlkyl groupProbing steric and electronic requirements of a binding pocket.
N-Arylation Aryl halide, Palladium catalyst, BaseAryl or Heteroaryl groupIntroducing aromatic interactions with a biological target.
N-Acylation Acyl chloride, BaseAcyl groupFormation of neutral amide derivatives to alter solubility and cell permeability.
Reductive Amination Aldehyde/Ketone, Reducing agentSubstituted alkyl groupAccessing a wide range of diverse N-substituents.
C-H Functionalization Metal catalyst (e.g., Rhodium, Palladium), Directing groupAryl, Alkyl, or other functional groupsFine-tuning the scaffold's interaction with a target protein. nih.gov

Spectroscopic and Structural Elucidation Techniques for 5 Fluoro Octahydrocyclopenta C Pyrrole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For fluorinated molecules like 5-Fluoro-octahydrocyclopenta[c]pyrrole, multinuclear NMR experiments are essential.

Proton (¹H) NMR provides information about the number and environment of hydrogen atoms in a molecule. In a hypothetical spectrum of this compound, the signals would be found in the aliphatic region. The protons on the carbon bearing the fluorine atom (H-5) would exhibit a characteristic splitting pattern due to coupling with the fluorine nucleus (a large doublet of triplets, for example). Protons adjacent to the nitrogen atom would appear at a slightly downfield chemical shift compared to the other CH₂ groups in the cyclopentane (B165970) ring.

Carbon-¹³ (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. A key feature in the ¹³C NMR spectrum of a this compound derivative is the signal for the carbon atom bonded to fluorine (C-5). This carbon experiences a significant downfield shift due to the high electronegativity of fluorine. Furthermore, this signal will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbon atoms in the molecule will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), providing valuable information for assignment. blogspot.com It is common to run proton-decoupled ¹³C NMR experiments to simplify the spectrum by removing C-H couplings, though C-F couplings will remain. blogspot.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

This interactive table presents plausible NMR data based on known chemical shift and coupling constant ranges for similar fluorinated heterocyclic structures.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Couplings (J, Hz)
C1/C3~2.8 - 3.2~45 - 50
C3a/C6a~2.5 - 2.9~40 - 45
C4/C6~1.8 - 2.2~30 - 35²JHF, ³JCF
C5~4.5 - 5.0~90 - 95¹JCF ≈ 170-190
NH~2.0 - 3.5 (broad)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorinated compounds. huji.ac.il It boasts a wide chemical shift range, which makes the observed shifts highly sensitive to the local electronic environment. azom.combiophysics.org This sensitivity is advantageous for detecting subtle structural changes in derivatives. biophysics.org

For a this compound derivative, the ¹⁹F NMR spectrum would likely show a single primary signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to a secondary alkyl carbon. The multiplicity of this signal would provide direct evidence of its neighboring protons. For instance, coupling to the geminal proton (H-5) and the two vicinal protons (on C-4 and C-6) would result in a complex multiplet, the analysis of which can help confirm the fluorine's position.

Table 2: Expected ¹⁹F NMR Parameters for this compound

ParameterExpected ValueDescription
Chemical Shift (δ, ppm)-170 to -220 (relative to CFCl₃)Typical range for secondary alkyl fluorides. ucsb.edu
MultiplicityMultiplet (e.g., ddd)Resulting from coupling to adjacent protons (¹H).
Coupling Constants (JHF, Hz)Geminal: ~45-55, Vicinal: ~15-30Provides information about the dihedral angles to neighboring protons.

While 1D NMR provides essential data, 2D NMR experiments are often necessary to assemble the complete molecular structure and unambiguously assign all signals, especially for complex molecules with overlapping resonances. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). libretexts.orgucl.ac.uk For this compound, COSY would reveal the sequence of protons around both the pyrrolidine (B122466) and cyclopentane rings, establishing the connectivity of the carbon backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.org It is indispensable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting different fragments of the molecule, for example, linking protons on one ring to carbons on the other, confirming the fused-ring system. It can also confirm the position of the fluorine atom by showing correlations from protons on neighboring carbons (e.g., H-4, H-6) to the fluorine-bearing carbon (C-5).

¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity between fluorine and hydrogen atoms, which is useful for determining stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.com

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. researchgate.net This precision allows for the determination of the exact elemental formula of the parent ion, which is critical for confirming the identity of a newly synthesized compound like this compound. For example, HRMS can easily distinguish between molecules with very similar nominal masses, confirming the presence of both fluorine and nitrogen in the structure.

Table 3: Hypothetical HRMS Data for this compound

IonMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₇H₁₃FN⁺130.1027~130.1025

Hyphenated chromatography-mass spectrometry techniques are used to separate components of a mixture and analyze them individually. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. nih.gov A derivative of this compound could be analyzed by GC-MS, where it would be separated from impurities or reactants based on its boiling point and polarity. The resulting mass spectrum for the compound would show the molecular ion peak and a characteristic fragmentation pattern, which can be used as a fingerprint for identification. scielo.br Common fragmentation pathways might include the loss of a fluorine atom (M-19) or cleavage of the bicyclic ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally sensitive. nih.gov For derivatives of this compound, reverse-phase HPLC could be used for separation. nih.gov Coupling this with tandem mass spectrometry (LC-MS/MS) allows for even greater specificity. scienceopen.com In an MS/MS experiment, the molecular ion of interest is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information that can confirm the connectivity of the molecule. scielo.br

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration and solid-state conformation of chiral molecules. researchgate.netnih.gov For derivatives of this compound, which may possess multiple stereocenters, obtaining a three-dimensional crystal structure provides unequivocal proof of the spatial arrangement of atoms.

The primary challenge often lies in obtaining single crystals of sufficient quality for diffraction experiments. For amine-containing compounds like this compound derivatives, a common and effective strategy to improve crystallinity is the formation of a salt with a suitable acid. acs.orgacs.org Hydrochloride salts, for instance, are frequently used as they tend to form well-ordered crystalline lattices through strong ion-pairing and hydrogen-bonding interactions between the protonated amine and the chloride anion. acs.orgnih.gov This approach not only facilitates crystallization but also provides a robust framework for structural analysis.

Once a suitable crystal is obtained, X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For determining the absolute stereochemistry, the analysis of anomalous dispersion effects (the Bijvoet method) is employed, which is particularly effective if the crystal contains atoms heavier than oxygen. nih.gov However, even for light-atom structures, modern crystallographic techniques can often provide a reliable assignment of the absolute configuration. nih.gov The resulting crystal structure serves as the ultimate reference for confirming the outcome of stereoselective syntheses and for understanding structure-activity relationships.

Below is a representative table of crystallographic data that might be obtained for a hydrochloride salt of a this compound derivative, based on typical values for related bicyclic amine salts. acs.org

ParameterExample Value
Empirical FormulaC8H13FN·HCl
Formula Weight165.65 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.543(2)
b (Å)12.876(4)
c (Å)10.123(3)
β (°)105.21(3)
Volume (Å3)821.5(4)
Z (molecules/unit cell)4
Density (calculated) (g/cm3)1.338
Key Bond Length (N-H···Cl) (Å)3.085(2)

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation of compounds from reaction mixtures and for the assessment of their purity. For derivatives of this compound, both high-performance liquid chromatography (HPLC) and conventional column chromatography are crucial techniques.

HPLC is a high-resolution analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of this compound derivatives and for separating stereoisomers.

Given the chiral nature of these compounds, the separation of enantiomers and diastereomers is a primary application. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases (e.g., silica (B1680970) or C18). youtube.com However, the separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). youtube.com Polysaccharide-based CSPs are widely used for the separation of a diverse range of chiral compounds, including amines.

For basic compounds like the derivatives of this compound, peak shape and resolution can be poor on standard silica-based columns due to strong interactions with acidic silanol (B1196071) groups. acs.org This can often be overcome by the addition of a small amount of an acidic or basic modifier to the mobile phase. For example, adding an acid like trifluoroacetic acid (TFA) or a sulfonic acid can improve peak shape for basic analytes in reversed-phase chromatography.

The table below presents typical HPLC conditions that could be employed for the analysis and separation of stereoisomers of a this compound derivative.

ParameterCondition A: Achiral (Diastereomer Separation)Condition B: Chiral (Enantiomer Separation)
Stationary PhaseReversed-Phase C18 (5 µm, 4.6 x 150 mm)Chiral Stationary Phase (e.g., Amylose-based, 5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Hexane (B92381)/Isopropanol with 0.1% Diethylamine (DEA)
Elution ModeGradientIsocratic
Flow Rate1.0 mL/min0.5 mL/min
Temperature25 °C25 °C
DetectionUV at 210 nm or ELSD/MSUV at 220 nm

Flash column chromatography is the standard method for the preparative purification of synthetic intermediates and final products in a research laboratory setting. For derivatives of this compound, silica gel is the most common stationary phase used for purification. rochester.edu

The separation of diastereomers of these bicyclic amines is often achievable using standard silica gel chromatography, as their different three-dimensional structures lead to differential interactions with the polar silica surface. youtube.com The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

As with HPLC, the basic nature of the amine can lead to strong adsorption and peak tailing on the acidic silica gel. researchgate.netacs.org This issue can be mitigated by deactivating the silica gel or by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 1-2%), to the eluent system. researchgate.netrochester.edu This neutralizes the acidic sites on the silica, leading to sharper peaks and improved separation. For particularly basic compounds, neutral or basic alumina (B75360) can be used as an alternative stationary phase. researchgate.net

The following table provides examples of solvent systems commonly used for the column chromatography of bicyclic amines and related compounds.

Stationary PhaseEluent System (v/v)Typical Application
Silica GelEthyl Acetate / Hexane (e.g., 20:80 to 50:50 gradient)Separation of moderately polar diastereomers.
Silica GelDichloromethane / Methanol (e.g., 98:2 to 90:10 gradient)Purification of more polar compounds.
Silica Gel with 1% TriethylamineEthyl Acetate / Hexane with 1% TEASeparation of basic amines to prevent tailing.
Neutral AluminaEthyl Acetate / HexanePurification of acid-sensitive or strongly basic amines.

Computational Chemistry and Theoretical Investigations of 5 Fluoro Octahydrocyclopenta C Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. chemrxiv.org By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity indices. researchgate.netrsc.org For fluorinated compounds, DFT methods are essential for understanding how the potent inductive effects of fluorine alter the electronic landscape of the heterocyclic scaffold.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For 5-Fluoro-octahydrocyclopenta[c]pyrrole, the MEP map would clearly show a region of significant negative electrostatic potential around the highly electronegative fluorine atom. The nitrogen atom would also exhibit negative potential due to its lone pair, while the hydrogen atoms bonded to carbon would show regions of positive potential. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Orbital Energies for a Generic Heterocycle and its Fluorinated Analog

This table illustrates the typical influence of fluorination on frontier orbital energies, as would be calculated by DFT. The values are hypothetical and serve to demonstrate the expected trend.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Octahydrocyclopenta[c]pyrrole (B1584311)-6.52.08.5
This compound-6.81.78.5

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.orgresearchgate.net For a molecule like this compound, DFT calculations can elucidate the mechanisms of reactions such as N-alkylation, acylation, or reactions involving the C-F bond.

By modeling the reaction coordinates, researchers can visualize the entire energy profile of a proposed transformation. This includes identifying the structures of all intermediates and, crucially, the transition states that connect them. The calculated energy barriers for these steps allow for predictions of reaction feasibility and selectivity. For instance, computations could determine whether a reaction is likely to proceed under kinetic or thermodynamic control by comparing the activation energies of different possible pathways.

Conformational Analysis and Stereochemical Predictions

The introduction of a fluorine atom into a cyclic system like octahydrocyclopenta[c]pyrrole has profound stereochemical consequences. The fused bicyclic structure is not planar and can exist in multiple conformations. Fluorine's stereoelectronic effects, such as the gauche effect, can significantly influence which conformation is the most stable. beilstein-journals.org

Quantum-chemical analyses of related fluorinated pyrrolidines have shown that the orientation of the C-F bond is governed by a complex interplay of steric hindrance and stabilizing electronic interactions, such as hyperconjugation. beilstein-journals.org For this compound, computational methods would be used to:

Calculate the relative energies of all possible chair, boat, and twist conformations.

Determine the preferred orientation (axial vs. equatorial) of the fluorine substituent on the cyclopentane (B165970) ring.

Predict how protonation of the nitrogen atom might alter the conformational equilibrium due to the formation of intramolecular hydrogen bonds or strong electrostatic interactions.

A recent quantum-chemical analysis of difluorinated pyrrolidines highlighted that nN→σ*CF electron delocalization (an anomeric effect) can be a dominant factor in controlling conformer stability, sometimes overriding other influences like the fluorine gauche effect. beilstein-journals.org

Table 2: Hypothetical Relative Energies of Conformers for this compound

This table presents a hypothetical outcome of a DFT conformational analysis, illustrating how different stereoisomers and conformers might vary in stability.

Conformer of this compoundFluorine PositionRelative Energy (kcal/mol)
AAxial1.2
BEquatorial0.0
C (Protonated)Axial0.0
D (Protonated)Equatorial2.5

In Silico Design Principles for Fluorinated Heterocycles

The principles of in silico (computational) design are increasingly vital in medicinal chemistry and materials science. mq.edu.aunih.gov By using computational models, scientists can rationally design novel fluorinated heterocycles with desired properties before undertaking laborious and expensive laboratory synthesis.

Key design principles that would be applied to derivatives of this compound include:

Tuning Basicity: The basicity (pKa) of the nitrogen atom is a critical property for many applications, particularly in drug design. The strong electron-withdrawing effect of the fluorine atom will lower the basicity of the pyrrole (B145914) nitrogen. DFT calculations can predict this pKa value with reasonable accuracy, allowing chemists to modulate it by introducing other substituents.

Modulating Lipophilicity: Fluorination is a common strategy to increase the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes. Computational models can calculate lipophilicity (logP), guiding the design of compounds with optimal pharmacokinetic profiles.

Conformational Restriction: As discussed, fluorine can lock the molecule into a specific conformation. mq.edu.au This is a powerful tool in drug design, where presenting a specific three-dimensional shape to a biological target (like an enzyme or receptor) is essential for activity. Computational analysis can predict these conformational preferences, enabling the design of conformationally constrained and potent ligands.

Applications of 5 Fluoro Octahydrocyclopenta C Pyrrole As a Synthetic Building Block and Research Scaffold

Design and Synthesis of Complex Chemical Architectures

The octahydrocyclopenta[c]pyrrole (B1584311) core is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. researchgate.netalliedacademies.org A notable example is its use in a series of potent inhibitors for the type 1 glycine (B1666218) transporter (GlyT1). nih.gov The design of complex molecules around this scaffold involves leveraging its rigid bicyclic structure to orient appended functional groups in a precise three-dimensional arrangement, enhancing interactions with biological targets.

The synthesis of the parent octahydrocyclopenta[c]pyrrole scaffold can be achieved through methods such as the hydrogenation of a dinitrile precursor over a rhodium-on-charcoal or platinum-on-charcoal catalyst. google.com The introduction of substituents, including fluorine, requires more nuanced synthetic strategies.

The synthesis of specifically substituted analogs, such as 5-Fluoro-octahydrocyclopenta[c]pyrrole, can be approached through several conceptual pathways:

De Novo Synthesis: Building the fluorinated ring system from acyclic or monocyclic fluorinated precursors. This could involve cycloaddition reactions or ring-closing metathesis of appropriately functionalized and fluorinated diallylamines. organic-chemistry.org

Late-Stage Fluorination: Introducing the fluorine atom onto a pre-formed octahydrocyclopenta[c]pyrrole ring system. This is often challenging due to the relative inertness of C-H bonds but can be achieved with modern fluorination reagents.

Functional Group Interconversion: Starting with a precursor bearing a functional group (e.g., a hydroxyl group) at the 5-position and converting it to a fluorine atom using a deoxofluorinating agent.

Advanced palladium-catalyzed cross-coupling reactions, which have been successfully used to create 5- and 6-aryl substituted octahydrocyclopenta[b]pyrroles, demonstrate a viable strategy for constructing complex architectures based on this type of core. nih.govnih.gov By controlling the phosphine (B1218219) ligand and reaction conditions, it is possible to selectively form specific isomers, a strategy that could be adapted for the C-5 functionalization of the fluoro-substituted [c] fused scaffold. nih.gov

Role in the Development of Advanced Chemical Tools and Scaffolds

Fluorinated building blocks are critical in the development of advanced chemical tools for probing biological systems and for creating scaffolds in drug discovery. The introduction of a single fluorine atom, as in this compound, can profoundly influence a molecule's properties without significantly increasing its size.

Key effects of fluorination on this scaffold include:

Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine (B122466) nitrogen, which can reduce off-target effects related to basicity and improve pharmacokinetic properties.

Conformational Control: The fluorine atom can induce a conformational bias in the cyclopentane (B165970) ring through steric and electronic effects (e.g., gauche effect), locking the scaffold into a more defined shape for target binding.

Metabolic Stability: The C-F bond is exceptionally strong, and fluorination at a potential site of metabolic oxidation (like C-5) can block this pathway, thereby increasing the molecule's half-life.

Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

A compelling example of its utility is found in the development of GlyT1 inhibitors, where a fluorinated octahydro-cyclopenta[c]pyrrole derivative was investigated. nih.gov In this context, a 4-fluoro substituent was found to serve as an effective isostere (a chemical surrogate) for a much larger trifluoromethoxy group, demonstrating how a single fluorine atom can be used to fine-tune molecular properties while maintaining or improving biological activity. nih.gov

Table 1: Comparative Physicochemical Properties of Parent vs. Fluorinated Scaffold This interactive table provides a comparison of calculated properties for the parent scaffold and its fluorinated analog. Properties for the fluorinated compound are estimated based on the known effects of fluorination.

PropertyOctahydrocyclopenta[c]pyrroleThis compound (Estimated)Reference
Molecular Formula C₇H₁₃NC₇H₁₂FN nih.gov
Molecular Weight 111.18 g/mol 129.18 g/mol nih.gov
pKa (of conjugate acid) ~11~9.5 - 10N/A
Calculated LogP 1.1~1.4 nih.gov
Polar Surface Area 12.0 Ų~12.0 Ų nih.gov

Strategies for Scaffold Diversification in Research Libraries

The this compound scaffold is an excellent starting point for the generation of focused chemical libraries for hit-to-lead and lead optimization campaigns. Its rigid core ensures that substituents are projected into distinct vectors of chemical space, allowing for systematic exploration of structure-activity relationships (SAR).

Diversification can be achieved at several key positions:

N-Substitution: The secondary amine is a prime handle for diversification. It can be readily alkylated, acylated, or arylated to introduce a wide variety of functional groups and explore interactions with different sub-pockets of a binding site. The Paal-Knorr pyrrole (B145914) synthesis itself allows for diverse N-substituents from the outset by varying the amine reactant. organic-chemistry.org

C-5 Position: While this position is occupied by fluorine, the synthetic routes leading to it could be adapted to introduce other functionalities, allowing for SAR exploration around this part of the scaffold.

Other Cyclopentane Positions: The remaining C-H bonds on the cyclopentane ring offer further opportunities for late-stage functionalization, although achieving regioselectivity can be a significant challenge.

The development of pyrrole-based enaminones as building blocks for more complex fused systems like indolizines and pyrrolo[1,2-a]pyrazines showcases how a core pyrrole structure can be elaborated into diverse heterocyclic systems. nih.gov A similar logic can be applied to the this compound scaffold, where the pyrrolidine ring could be used as a foundation for annulation reactions to build novel, more complex fluorinated scaffolds.

Table 2: Potential Strategies for Library Diversification This table outlines potential chemical reactions for diversifying the this compound scaffold to generate a research library.

Diversification PointReaction TypeReagents / ConditionsPurpose / Outcome
Pyrrolidine Nitrogen Reductive AminationAldehydes/Ketones, NaBH(OAc)₃Introduce diverse alkyl side chains.
Pyrrolidine Nitrogen Acylation / SulfonylationAcyl/Sulfonyl Chlorides, BaseIntroduce amide/sulfonamide functionalities to act as H-bond acceptors/donors.
Pyrrolidine Nitrogen Buchwald-Hartwig AminationAryl Halides, Pd Catalyst, LigandIntroduce aryl or heteroaryl groups for π-stacking and other interactions.
Cyclopentane Ring C-H Activation / FunctionalizationTransition Metal CatalystsIntroduce functionality at other positions on the carbocyclic ring (regioselectivity is a key challenge).

Incorporation of Fluorinated Building Blocks into Synthetic Systems

The use of pre-functionalized fluorinated building blocks, such as this compound, is often a more efficient and reliable strategy than attempting late-stage fluorination on a complex molecule. This approach avoids issues with reagent compatibility and regioselectivity that can plague late-stage approaches.

The strategic value of incorporating a building block like this compound is multifaceted:

Improved Drug-like Properties: Saturated, sp³-rich scaffolds are known to improve the developability of drug candidates by enhancing solubility and reducing planarity, which can mitigate issues with metabolic instability and promiscuous binding.

Three-Dimensional Diversity: Unlike flat aromatic building blocks, this scaffold provides a defined three-dimensional architecture, which is increasingly important for targeting the complex topographies of protein-protein interactions and other challenging biological targets.

The synthesis of various fluorinated heterocyclic systems, such as pyrrolizidines and indolizidines, frequently relies on strategies that use fluorinated starting materials, such as β-trifluoromethyl acrylates or other fluorinated synthons. bioorganica.com.ua This underscores the general principle that incorporating fluorine early via a robust building block is a preferred method in synthetic and medicinal chemistry. By providing a combination of sp³-richness, conformational rigidity, and the unique properties of fluorine, this compound stands out as a high-value building block for the next generation of chemical probes and therapeutic agents.

Structure Activity Relationship Sar Investigations in Octahydrocyclopenta C Pyrrole Systems

Impact of Fluorine Substitution on Scaffold-Based Research Interactions

The introduction of fluorine into heterocyclic scaffolds is a widely utilized strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its small size and high electronegativity, can significantly influence factors like metabolic stability, lipophilicity, and binding affinity to target proteins. rsc.orgnih.gov Research has shown that the position of a fluorine atom on a heterocyclic ring can greatly affect the biological activity of the compound. rsc.org

In the context of the octahydrocyclopenta[c]pyrrole (B1584311) scaffold, studies on derivatives as inhibitors of the type 1 glycine (B1666218) transporter (GlyT1) have highlighted the impact of fluorination. For instance, a 4-fluoro substituent has been investigated as a potential isostere for a trifluoromethoxy group, suggesting its role in mimicking the electronic and steric properties of this larger functional group in interactions with the target protein. nih.gov This substitution is part of a broader effort to develop agents that could address the glutamatergic deficit implicated in conditions like schizophrenia. nih.gov

The effect of fluorine substitution is not universally predictable and can be highly dependent on the specific biological target and the surrounding chemical architecture. While in some heterocyclic systems, the introduction of a fluorine atom can dramatically improve potency, in others, its positional placement is critical for activity. rsc.orgnih.gov For example, in a series of pyrrole (B145914) derivatives, the presence and position of fluorine substituents did not significantly affect kinase selectivity, demonstrating the nuanced role of fluorination in SAR. nih.gov

Below is a representative data table illustrating the potential impact of fluorine substitution on the activity of a hypothetical series of octahydrocyclopenta[c]pyrrole derivatives, based on general principles observed in fluorinated heterocycles.

Compound IDR1R2R3R4GlyT1 Inhibition (IC₅₀, nM)
1 HHHH580
2 FHHH150
3 HFHH220
4 HHFH95
5 HHHF75
6 OCF₃HHH80

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for 5-Fluoro-octahydrocyclopenta[c]pyrrole.

Stereochemical Influence on Molecular Recognition in Research Contexts

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments. The three-dimensional arrangement of atoms in a molecule, such as the octahydrocyclopenta[c]pyrrole scaffold, dictates its ability to fit into a specific binding site and elicit a biological response. The rigid, bicyclic nature of the octahydrocyclopenta[c]pyrrole core presents multiple stereocenters, leading to the possibility of various diastereomers and enantiomers, each with potentially distinct pharmacological profiles.

While specific stereochemical studies on this compound are not extensively detailed in the available literature, the principles of stereoselective synthesis and the evaluation of individual stereoisomers are fundamental in modern drug discovery. mdpi.com The separation and testing of enantiomers are crucial steps to identify the eutomer—the stereoisomer with the desired pharmacological activity—and to avoid potential off-target effects or lower efficacy associated with the distomer.

Methodologies for SAR Exploration in Fluorinated Heterocyclic Scaffolds

The exploration of structure-activity relationships for fluorinated heterocyclic scaffolds like this compound employs a variety of established and emerging methodologies. These approaches aim to systematically probe the effects of structural modifications on biological activity, guiding the optimization of lead compounds.

One of the foundational methods is substituent analysis , where different groups are systematically introduced at various positions of the heterocyclic core. In the context of fluorinated compounds, this involves varying the position and number of fluorine atoms, as well as introducing other substituents to probe electronic and steric effects. rsc.org The synthesis of a library of analogs followed by biological screening allows for the identification of key structural features that govern activity. nih.gov

Computational chemistry and molecular modeling are indispensable tools in modern SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate physicochemical properties of the fluorinated analogs with their biological activities. Molecular docking simulations can provide insights into the binding modes of these compounds within the active site of a target protein, helping to rationalize observed SAR trends and to predict the activity of novel derivatives. researchgate.net

Fragment-based drug discovery (FBDD) is another approach where small molecular fragments, including fluorinated heterocycles, are screened for their binding to a target. Hits from these screens can then be grown or linked together to generate more potent lead compounds. This method allows for an efficient exploration of the chemical space around the heterocyclic scaffold.

The synthesis of fluorinated heterocycles often requires specialized chemical methods. rsc.org The development of novel synthetic strategies to access a diverse range of fluorinated analogs is, therefore, a critical and parallel component of SAR exploration. rsc.org These synthetic efforts enable the creation of the necessary chemical matter to build a comprehensive understanding of the SAR for a given scaffold.

Future Research Directions and Emerging Paradigms in Fluorinated Bicyclic Amine Chemistry

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of fluorinated compounds has traditionally relied on methods that often involve hazardous reagents like hydrogen fluoride (B91410) (HF) gas or require harsh reaction conditions. ox.ac.ukox.ac.uk The future of fluorinated bicyclic amine chemistry is intrinsically linked to the development of safer, more efficient, and environmentally sustainable fluorination techniques. nottingham.ac.ukosaka-u.ac.jp

A major paradigm shift involves moving away from hazardous HF gas by making fluorochemicals directly from the naturally occurring mineral fluorspar (CaF₂). ox.ac.ukox.ac.uk Researchers have developed a mechanochemical process inspired by biomineralization, where CaF₂ is ground with potassium phosphate (B84403) to create a powdered reagent dubbed "Fluoromix". ox.ac.ukox.ac.uk This method completely bypasses the production of HF and has been used to synthesize over 50 different fluorochemicals with high yields, representing a significant step towards greener fluorination. ox.ac.ukox.ac.uk

Another key area of development is the use of visible-light-mediated fluorination, which allows reactions to proceed under mild, room-temperature conditions. nih.gov These photoredox-catalyzed methods offer high selectivity for specific positions in a molecule, reducing the need for extensive protecting group strategies. nih.govmdpi.com For instance, silyl (B83357) radical-mediated approaches using N-fluorobenzenesulfonimide (NFSI) as the fluorine source enable C(sp³)–F bond formation without the need for transition metal catalysts. mdpi.com

Furthermore, advancements in catalysis are expanding the toolkit for sustainable fluorination. nottingham.ac.uk This includes the development of transition-metal-free protocols, such as the use of elemental sulfur to mediate the conversion of carboxylic acids to acyl fluorides with reagents like Selectfluor. mdpi.com These methods demonstrate high functional group tolerance and selectivity, which is crucial for the late-stage fluorination of complex molecules like bicyclic amines. nih.govmdpi.com

Method Fluorine Source Key Features Sustainability Aspect
Mechanochemistry Calcium Fluoride (CaF₂)Bypasses hazardous HF gas production; solid-state reaction. ox.ac.ukox.ac.ukUses abundant natural mineral; reduces energy requirements and carbon footprint. ox.ac.uknottingham.ac.uk
Photoredox Catalysis Electrophilic reagents (e.g., NFSI, Selectfluor)Visible-light mediated; mild reaction conditions; high selectivity. nih.govmdpi.comMetal-free options available; energy-efficient (uses light instead of heat). mdpi.com
Sulfur-Mediated Fluorination SelectfluorTransition-metal-free; direct conversion of carboxylic acids. mdpi.comAvoids toxic heavy metals; high atom economy.
Catalytic Fluorination Metal Fluoride SaltsUtilizes group 9 organometallic complexes; mild conditions. nottingham.ac.ukPotential for catalyst recovery and reuse. nottingham.ac.uk

Exploration of C-F Bond Functionalization for New Synthetic Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, which historically rendered it inert and challenging to modify. acs.org However, a modern approach in synthetic chemistry is to view the C-F bond not as a final installation but as a functional handle that can be activated for further transformations. nih.govresearchgate.net This strategy, known as defluorinative functionalization, opens up novel synthetic pathways to partially fluorinated intermediates that are difficult to access through direct fluorination. acs.org

This approach is particularly advantageous for creating structural diversity from readily available polyfluorinated starting materials. okstate.edu Instead of building a complex molecule and adding fluorine at the end (late-stage fluorination), chemists can start with a perfluorinated compound and selectively replace C-F bonds with other functional groups (C-H, C-C, C-N, etc.). nih.govokstate.edu

Recent progress has been made in activating C-F bonds using various methodologies:

Transition Metal Catalysis: Significant strides have been made in using transition metals to catalyze cross-coupling reactions that cleave C-F bonds for the formation of new C-C, C-N, or C-B bonds. nih.govnih.gov

Photoredox Catalysis: Visible light photocatalysis can facilitate the cleavage of a C-F bond to generate a fluoroaryl radical, which can then be used in intermolecular reactions, such as additions to alkenes or C-H functionalization of other arenes. okstate.edu

Base- and Lewis Acid-Mediated Activation: Anionic strategies, promoted by bases, can activate aryl-CF₃ motifs. acs.org Similarly, strong Lewis acids can activate C-F bonds to generate highly reactive intermediates, enabling reactions like intramolecular Friedel-Crafts-type arylations. nih.gov A recently developed transition-metal-free method uses a silylboronate reagent (Et₃SiBpin) to activate the C(sp²)–F bond in aryl fluorides, allowing for cross-coupling with amines to form aromatic tertiary amines with high chemo- and regioselectivity. nih.gov

A notable example is the synthesis of 5-fluoro-dihydroindolizines, which involves a dual C-F bond cleavage from a trifluoromethyl group. nih.gov The process begins with a photocatalytic reaction to cleave the first C-F bond, followed by an intramolecular reaction that cleaves the second, demonstrating a sophisticated use of C-F functionalization to build complex heterocyclic systems. nih.gov

Strategy Activating Agent/Condition Bond Formed Key Advantage
Defluoroamination Et₃SiBpin (silylboronate)C(sp²)–NTransition-metal-free; high chemoselectivity, tolerating C-Cl and CF₃ groups. nih.gov
Defluoroalkylation Visible Light PhotocatalysisC–CForms radicals for intermolecular additions; can be performed iteratively. okstate.edu
Anionic Activation Base-promotedC–C, C–NGenerates key intermediates like difluoroquinomethide for heterocycle synthesis. acs.org
Lewis Acid Activation Strong Lewis Acids (e.g., Si-based)C–C (intramolecular)Enables thermodynamically challenging reactions like Friedel-Crafts-type arylations. nih.gov

Advanced Computational Tools for Fluorinated Heterocycle Design and Discovery

The design and discovery of novel fluorinated heterocycles like 5-Fluoro-octahydrocyclopenta[c]pyrrole are increasingly being accelerated by advanced computational tools. nih.gov These in silico methods allow medicinal chemists to predict molecular properties, model interactions with biological targets, and prioritize synthetic efforts, ultimately streamlining the design-make-test-analyze (DMTA) cycle. nih.gov

Two main approaches dominate the computational landscape:

Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structures of target proteins, obtained from X-ray crystallography or homology modeling, to design ligands that fit precisely into the binding site. nih.govmdpi.com For fluorinated compounds, SBDD is crucial for understanding how the unique properties of the fluorine atom—such as its size, electronegativity, and ability to form specific interactions (e.g., hydrogen bonds, halogen bonds)—influence binding affinity and selectivity. mdpi.com

Cheminformatics (CI)-Based Design: This approach leverages large datasets of chemical and biological information to build predictive models. nih.gov Techniques like quantitative structure-activity relationship (QSAR), matched molecular pair analysis, and machine learning can identify patterns that correlate chemical structures with biological activity or physicochemical properties. nih.gov For fluorinated bicyclic amines, these tools can predict how the position of a fluorine atom will affect properties like pKa and lipophilicity, which are critical for drug efficacy. thieme-connect.com

Computational chemistry, particularly Density-Functional Theory (DFT), is also used to analyze the non-covalent interactions that govern molecular recognition, providing a deeper understanding of why a particular fluorinated compound is active. mdpi.com

Computational Tool/Approach Application in Fluorinated Heterocycle Design Example Software/Platform
Molecular Docking Predicts the binding pose and affinity of a ligand to a protein target. nih.govGOLD, AutoDock
Free Energy Perturbation (FEP) Calculates the relative binding affinity between two ligands with high accuracy.FEP+ (Schrödinger)
Cheminformatics Platforms Analyzes structure-activity relationships (SAR), clusters compounds, and performs similarity searching. nih.govKNIME, Pipeline Pilot nih.gov
Quantum Chemistry Analyzes electronic structure and non-covalent interactions to rationalize binding. mdpi.comGaussian, Spartan

Integration with Biocatalysis and Synthetic Biology for Fluorine Incorporation

While chemical synthesis remains the dominant method for producing fluorinated molecules, nature offers a highly selective and efficient enzymatic machinery that is increasingly being harnessed for fluorine chemistry. nih.gov The integration of biocatalysis and synthetic biology represents an emerging paradigm with the potential to produce complex fluorinated natural products and their analogs under mild, environmentally friendly conditions. researchwithnj.comnih.govchembites.org

The core of this approach lies in two main strategies:

Expanding Enzyme Substrate Scope: Researchers are exploring the ability of existing enzymes to accept and process fluorinated substrates. nih.gov For example, aldolase (B8822740) enzymes have been engineered to catalyze the carboligation of β-fluoro-α-ketoacids, providing an atom-economical route to molecules with secondary or even challenging tertiary fluoride stereocenters. researchgate.net This method is powerful for creating chiral fluorinated building blocks. researchgate.net

Engineering Biosynthetic Pathways: A more ambitious strategy involves the complete engineering of metabolic pathways within microorganisms to produce novel fluorinated compounds. researchwithnj.comnih.gov This has been demonstrated by linking the biological pathway that produces fluoroacetate (B1212596)—one of the few known naturally occurring organofluorines—to polyketide synthase (PKS) systems. researchwithnj.comnih.gov By feeding fluoroacetate to engineered PKS pathways, scientists can incorporate fluorine site-selectively into complex polyketide backbones in vivo. researchwithnj.comnih.gov

These synthetic biology approaches offer the prospect of combining the medicinal chemistry advantages of fluorine with the structural complexity and bioactivity of natural products. nih.gov The modular nature of biosynthetic pathways like PKSs opens the door to creating a vast array of new-to-nature fluorinated molecules. nih.govnih.gov While still a developing field, biocatalysis holds immense promise for the sustainable and selective synthesis of complex structures, including fluorinated bicyclic amines. nih.govrsc.org

Biocatalytic Strategy Enzyme/Pathway Type Function Potential Application
Enzymatic Carboligation Engineered Aldolases (e.g., HpcH)Asymmetric C-C bond formation using fluorinated donors. researchgate.netSynthesis of chiral secondary and tertiary fluorides. researchgate.net
Engineered Biosynthesis Polyketide Synthase (PKS) PathwaysIncorporates fluoroacetate-derived building blocks into complex scaffolds. researchwithnj.comnih.govIn vivo production of complex fluorinated natural product analogs. researchwithnj.comnih.gov
Biotransformation Fluorinases, Halide MethyltransferasesCatalyze the formation of a C-F bond from fluoride ions or fluorinated donors. nih.govnih.govSite-selective fluorination of small molecules. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Fluoro-octahydrocyclopenta[c]pyrrole to improve yield and purity?

  • Methodological Answer : Use stepwise protocols involving nucleophilic substitution or cyclization reactions. For example, reactions in polar aprotic solvents (e.g., DMF) at 60°C for 16 hours with tertiary amines (e.g., Et3_3N) as catalysts can enhance reaction efficiency . Recrystallization from propan-2-ol/tetrahydrofuran mixtures may improve purity, as demonstrated in analogous cyclopenta[c]pyrrole syntheses . Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR for structural elucidation of the bicyclic framework and fluorine substitution. IR spectroscopy can identify carbonyl or fluorinated functional groups (e.g., C=O at ~1700 cm1^{-1}) . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. How does the fluorine substituent influence the thermodynamic stability of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Perform computational studies using Gaussian-4 (G4) models to calculate standard enthalpies of formation and bond dissociation energies. Fluorine’s electronegativity may stabilize the molecule via inductive effects, as seen in pyrrole systems where fluorination reduces reactivity toward electrophiles . Compare experimental thermochemical data (e.g., DSC) with computational predictions.

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of fluorination in octahydrocyclopenta[c]pyrrole derivatives?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and electron density maps. For example, analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Studies on pyrrole analogs show that fluorination at the 5-position is favored due to reduced steric hindrance and enhanced electronic stabilization .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer : Synthesize derivatives with modifications at the pyrrolidine nitrogen or cyclopentane ring. Test bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate results with steric/electronic parameters (e.g., Hammett constants). For instance, trifluoromethylphenyl substitutions in similar bicyclic systems showed enhanced binding affinity to retinol-binding proteins .

Q. What analytical methods quantify pyrrole adducts or degradation products in biological matrices?

  • Methodological Answer : Use HPLC-MS with reverse-phase C18 columns and UV detection (e.g., 254 nm) for separation. Derivatize adducts with 2,5-dimethylpyrrole standards and apply linear regression for quantification, as validated in rat tissue studies . Ensure method validation per ICH guidelines for sensitivity (LOD < 0.1 µg/mL) and recovery rates (>90%) .

Q. How do solvent polarity and temperature affect the stereochemical outcome of this compound synthesis?

  • Methodological Answer : Conduct kinetic vs. thermodynamic control experiments. Polar solvents (e.g., DMF) favor cis-isomer formation via stabilizing dipole interactions, while elevated temperatures (e.g., >80°C) may shift equilibria toward trans-isomers due to entropy effects . Characterize diastereomers using chiral HPLC or NOESY NMR.

Q. What strategies address regioselectivity challenges in introducing fluorine to the cyclopenta[c]pyrrole scaffold?

  • Methodological Answer : Use directed ortho-metalation (DoM) with lithium amides to selectively functionalize the 5-position. Alternatively, fluorodecarboxylation of carboxylated precursors (e.g., tert-butyl carboxylates) under acidic conditions can achieve regiocontrol, as shown in related bicyclic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.